molecular formula C16H19N3O4S B5495791 N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

Numéro de catalogue B5495791
Poids moléculaire: 349.4 g/mol
Clé InChI: QJKBGCLXGXJTMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, also known as ETP-101, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been shown to have analgesic, anti-inflammatory, and anxiolytic effects.

Mécanisme D'action

N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of anandamide and 2-AG in the body, leading to activation of cannabinoid receptors. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. In addition, this compound has been shown to have no effect on the levels of other neurotransmitters such as dopamine, serotonin, and norepinephrine.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its selectivity for FAAH, which allows for specific inhibition of endocannabinoid degradation without affecting other neurotransmitters. However, this compound has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of FAAH. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the potential therapeutic applications of this compound in human disease models, particularly in the treatment of pain and inflammation. Another area of interest is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to elucidate the role of endocannabinoids in the body and their potential as therapeutic targets.

Méthodes De Synthèse

N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide was first synthesized by researchers at the University of Connecticut in 2008. The synthesis method involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-pyridinemethanamine, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-bromoacetyl chloride to yield this compound.

Applications De Recherche Scientifique

N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation, including arthritis and colitis. In addition, this compound has been shown to have anxiolytic effects in animal models of anxiety.

Propriétés

IUPAC Name

N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-16-7-6-14(9-15(16)19-12(2)20)24(21,22)18-11-13-5-4-8-17-10-13/h4-10,18H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBGCLXGXJTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.